2-Fluoro-N-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-ylmethyl)-benzamide
Description
2-Fluoro-N-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-ylmethyl)-benzamide is a benzamide derivative featuring a 1,2,4-triazole core substituted with a mercapto (-SH) group and a methyl group at the 5- and 4-positions, respectively. The benzamide moiety is fluorinated at the 2-position, enhancing its electronic and steric properties. This compound’s synthesis likely involves coupling a fluorinated benzoic acid derivative with a functionalized triazole intermediate, as described in analogous procedures for related benzamides .
Properties
Molecular Formula |
C11H11FN4OS |
|---|---|
Molecular Weight |
266.30 g/mol |
IUPAC Name |
2-fluoro-N-[(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]benzamide |
InChI |
InChI=1S/C11H11FN4OS/c1-16-9(14-15-11(16)18)6-13-10(17)7-4-2-3-5-8(7)12/h2-5H,6H2,1H3,(H,13,17)(H,15,18) |
InChI Key |
LKLNSDXPIJNDNO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NNC1=S)CNC(=O)C2=CC=CC=C2F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-Fluoro-N-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-ylmethyl)-benzamide typically involves multiple steps. One common synthetic route includes the condensation of 4-methyl-4H-1,2,4-triazole-3-thiol with 2-fluorobenzoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dichloromethane . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
2-Fluoro-N-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-ylmethyl)-benzamide undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced under specific conditions to modify the triazole ring or the benzamide moiety.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Fluoro-N-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-ylmethyl)-benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Fluoro-N-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-ylmethyl)-benzamide involves its interaction with specific molecular targets. The triazole ring and the benzamide moiety allow the compound to bind to enzymes and receptors, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in the Benzamide-Triazole Class
Key structural analogues include:
Key Comparative Findings
Reactivity and Stability :
- The mercapto (-SH) group in the target compound distinguishes it from analogues with methylsulfanyl (-SCH₃) or hydroxyl (-OH) substituents. Thiols are prone to oxidation, which may limit shelf stability but enable disulfide-mediated interactions in biological systems .
- In contrast, the methylsulfanyl group in 3-Fluoro-N-(5-methylsulfanyl-4H-[1,2,4]triazol-3-yl)-benzamide offers greater stability but reduced nucleophilicity .
Electronic and Steric Effects: Fluorine at the 2-position on the benzamide (target compound) vs. The methyl group at the 4-position of the triazole in the target compound introduces steric hindrance, which may reduce metabolic degradation compared to unsubstituted triazoles .
Synthetic Yields :
- While direct yield data for the target compound are unavailable, analogous benzamide couplings (e.g., 2-Fluoro-N-(6-fluoro-3-hydroxy-2-methyl-phenyl)-5-(3-fluorophenyl)benzamide ) achieved 59% yield after chromatographic purification, suggesting similar challenges in optimizing reactions for triazole-containing analogues .
Research Implications and Limitations
- Gaps in Data : The provided evidence lacks explicit biological activity or solubility data for the target compound, limiting mechanistic comparisons.
- Computational Insights : Tools like SHELX and ORTEP could be employed to model crystallographic structures and compare intermolecular interactions with analogues.
- Future Directions: Functional assays comparing thiol-mediated activity (target compound) vs. methylsulfanyl or phenolic derivatives are needed to validate structure-activity relationships.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
